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Introduction
Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy developed for

the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic

neurological disorder.[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes

for pantothenate kinase 2, an essential enzyme in the biosynthesis of coenzyme A (CoA).[1][2]

The deficiency in PanK2 activity leads to reduced levels of CoA in the brain.

Fosmetpantotenate is a prodrug designed to deliver 4'-phosphopantothenic acid (PPA), the

product of the PanK enzyme, into cells to bypass the defective enzymatic step and restore CoA

levels.[3]

Structurally, Fosmetpantotenate possesses two chiral centers, one at the secondary alcohol

of the pantothenate moiety and another at the phosphorus atom. Since the pantothenate

portion is derived from the naturally occurring D-pantothenic acid (Vitamin B5), the chirality of

the alcohol is fixed. However, the phosphorus center introduces stereoisomerism, resulting in

Fosmetpantotenate being a mixture of two diastereomers, designated as D1 and D2. This

guide explores the available data on these diastereomers, their physicochemical properties,

and their collective biological activity.
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Fosmetpantotenate is designed to be more cell-permeable than PPA by masking the negative

charges of the phosphate group. Once inside the cell, it is metabolized to PPA, which can then

be utilized by the downstream enzymes in the CoA biosynthetic pathway to replenish the CoA

pool. This restoration of CoA is crucial for numerous cellular processes, including energy

metabolism and the acetylation of proteins like tubulin. In preclinical studies using a human

neuroblastoma cell line with silenced PANK2 (shRNA PANK2-knockdown),

Fosmetpantotenate treatment was shown to increase both free and total CoA levels and

restore tubulin acetylation.

Coenzyme A Biosynthesis Pathway
The following diagram illustrates the canonical pathway for Coenzyme A synthesis and the

intended bypass mechanism of Fosmetpantotenate.

Extracellular Intracellular

Pantothenate (B5) PantothenateTransport

Fosmetpantotenate Fosmetpantotenate

Cellular
Uptake

PanK2 (Deficient in PKAN)

4'-Phosphopantothenate
(PPA) PPCS 4'-Phosphopantothenoyl-

cysteine (PPC) PPCDC 4'-Phosphopantetheine PPAT Dephospho-CoA DPCK Coenzyme A (CoA)

Metabolism

Bypass

Click to download full resolution via product page

Caption: Coenzyme A synthesis pathway and Fosmetpantotenate's bypass mechanism.

Comparative Data of Fosmetpantotenate
Diastereomers (D1 and D2)
While direct comparative data on the biological efficacy of the individual diastereomers in

restoring CoA levels is not extensively detailed in published literature, key physicochemical

properties have been evaluated.
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In Vitro Stability in Blood
The stability of the individual diastereomers, D1 and D2, along with the mixture, was assessed

in whole blood from various species. The results indicate rapid metabolism in rodents and

greater stability in monkeys and humans.

Species Compound Half-life (t½) in minutes

Mouse Fosmetpantotenate (mixture) < 5

D1 < 5

D2 < 5

Rat Fosmetpantotenate (mixture) < 5

D1 < 5

D2 < 5

Monkey Fosmetpantotenate (mixture) 10

D1 11

D2 10

Human Fosmetpantotenate (mixture) 45

D1 43

D2 45

Data sourced from Elbaum et al., PLOS One, 2018.

In Vitro Blood-Brain Barrier Permeability
The permeability of the diastereomers was evaluated using an in vitro model consisting of co-

cultured porcine brain endothelial cells and rat astrocytes. Both diastereomers demonstrated

moderate permeability, significantly higher than that of PPA.
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Compound Apparent Permeability (Papp) (10⁻⁶ cm/s)

Fosmetpantotenate (mixture) 2.5 ± 0.1

D1 2.5 ± 0.1

D2 2.9 ± 0.2

Pantothenic Acid (PA) 1.1 ± 0.1

4'-Phosphopantothenate (PPA) 0.2 ± 0.1

Sucrose (Low Permeability Control) 0.8 ± 0.1

Mannitol (Low Permeability Control) 1.1 ± 0.1

Data presented as mean ± standard error of the mean (SEM). Sourced from Elbaum et al.,

PLOS One, 2018.

Experimental Protocols
In Vitro Stability in Blood

Method: Fosmetpantotenate or its individual diastereomers (5 µM) were incubated in whole

blood from mice, rats, cynomolgus monkeys, and humans at 37°C.

Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

Analysis: The concentration of the remaining compound was determined by LC-MS/MS. The

half-life (t½) was calculated from the rate of disappearance of the compound over time.

In Vitro Blood-Brain Barrier Permeability Assay
Model: A co-culture model of porcine brain endothelial cells and rat astrocytes was used.

Procedure: The test compounds were added to the apical side of the endothelial cell

monolayer. Samples were taken from the basolateral side over time to determine the rate of

transport.

Calculation: The apparent permeability coefficient (Papp) was calculated using the following

equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area
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of the filter, and C₀ is the initial concentration in the donor compartment.

In Vitro Efficacy in a PKAN Cell Model
Cell Line: A human neuroblastoma IMR32 cell line with stable PANK2 knockdown via

lentiviral-delivered shRNA was utilized. This model exhibits an approximately 70% decrease

in PanK2 protein levels and a four-fold reduction in free and total CoA levels compared to

control cells.

Treatment: Cells were treated with varying concentrations of Fosmetpantotenate.

Endpoint Measurement: Intracellular free and total CoA levels were measured to assess the

ability of the compound to restore CoA homeostasis. Tubulin acetylation was also assessed

as a marker of restored CoA-dependent cellular processes.

The following diagram outlines the general workflow for evaluating the in vitro efficacy of

Fosmetpantotenate.
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Caption: General experimental workflow for in vitro efficacy testing.
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Clinical Development and Outcomes
Fosmetpantotenate entered a pivotal Phase III clinical trial (FORT study) to evaluate its

efficacy and safety in patients with PKAN. The trial did not meet its primary or secondary

endpoints, showing no significant difference between the Fosmetpantotenate and placebo

groups in improving the signs and symptoms of PKAN as measured by the PKAN-Activities of

Daily Living (PKAN-ADL) scale and the Unified Parkinson's Disease Rating Scale (UPDRS)

Part III score. The drug was found to be generally safe and well-tolerated.

Conclusion
Fosmetpantotenate is a diastereomeric mixture designed to act as a replacement therapy for

PPA in individuals with PKAN. The two diastereomers, D1 and D2, exhibit similar and rapid

metabolism in rodent blood, with greater stability in primate and human blood. Both

diastereomers show moderate permeability in an in vitro blood-brain barrier model, suggesting

they are capable of crossing into the central nervous system. While preclinical studies with the

diastereomeric mixture demonstrated the ability to restore CoA levels and correct downstream

deficits in a cellular model of PKAN, the compound ultimately did not show clinical efficacy in a

Phase III trial. Further research would be necessary to elucidate the specific contribution of

each diastereomer to the overall pharmacological profile of Fosmetpantotenate and to

understand the reasons for the discrepancy between preclinical promise and clinical trial

outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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